molecular formula C17H15N3OS B2983462 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide CAS No. 1447960-59-9

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide

Cat. No. B2983462
M. Wt: 309.39
InChI Key: DKEHTVKRVPVZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is an organosulfur compound with the chemical formula C₂H₅NS . It appears as colorless crystals and has a slight mercaptan odor. This compound is soluble in water and serves as a source of sulfide ions in the synthesis of both organic and inorganic compounds .


Synthesis Analysis

The resulting compound has a planar structure, with the C-S, C-N, and C-C distances being approximately 1.68 Å , 1.31 Å , and 1.50 Å , respectively .


Molecular Structure Analysis

  • C-C distance: 1.50 Å .

Chemical Reactions Analysis

Here, M represents metal ions such as Ni, Pb, Cd, or Hg. Similar precipitations occur for soft trivalent cations (As³⁺, Sb³⁺, Bi³⁺) and monovalent cations (Ag⁺, Cu⁺) .


Physical And Chemical Properties Analysis

  • Magnetic Susceptibility : -42.45 × 10⁻⁶ cm³/mol .

Safety And Hazards

  • Precautionary Statements : P201, P202, P264, P270, P273, P280, P281, P301+P312, P302+P352, P305+P351+P338, P308+P313, P321, P330, P332+P313, P337+P313, P362, P405, P501 .

properties

IUPAC Name

2-(6-methyl-4-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHTVKRVPVZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.